(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid
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Overview
Description
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a heterocyclic compound that features a naphthyridine core structure with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Friedländer synthesis is a well-known method for constructing naphthyridine cores. This involves the reaction of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The naphthyridine core can interact with DNA and proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
1,8-Naphthyridine derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly useful in cross-coupling reactions and as a molecular probe in biological studies.
Properties
Molecular Formula |
C8H9BN2O3 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4,13-14H,1-2H2,(H,10,11,12) |
InChI Key |
LLCKLRVTGNEKMP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(NC(=O)CC2)N=C1)(O)O |
Origin of Product |
United States |
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